molecular formula C9H14BrN2O14P3 B1140929 5-Bromo-2'-deoxyuridine 5'-triphosphate sodium salt CAS No. 102212-99-7

5-Bromo-2'-deoxyuridine 5'-triphosphate sodium salt

Cat. No.: B1140929
CAS No.: 102212-99-7
M. Wt: 547.04 g/mol
InChI Key: BLQCQNFLEGAHPA-UHFFFAOYSA-N
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Description

5-Bromo-2’-deoxyuridine 5’-triphosphate sodium salt: is a synthetic nucleoside analog used extensively in molecular biology and biochemistry. It is a derivative of uridine, where the hydrogen atom at the 5th position of the uracil ring is replaced by a bromine atom, and the ribose sugar is replaced by deoxyribose. This compound is primarily used for incorporation into DNA to study cell proliferation, DNA synthesis, and mutagenesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2’-deoxyuridine 5’-triphosphate sodium salt typically involves the following steps:

Industrial Production Methods: Industrial production of 5-Bromo-2’-deoxyuridine 5’-triphosphate sodium salt follows similar synthetic routes but on a larger scale. The process involves:

    Large-scale bromination: using controlled conditions to ensure high yield and purity.

    Efficient phosphorylation: using automated synthesizers to handle large volumes.

    Purification and crystallization: to obtain the sodium salt form with high purity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Comparison with Similar Compounds

Uniqueness:

Properties

IUPAC Name

[[5-(5-bromo-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14BrN2O14P3/c10-4-2-12(9(15)11-8(4)14)7-1-5(13)6(24-7)3-23-28(19,20)26-29(21,22)25-27(16,17)18/h2,5-7,13H,1,3H2,(H,19,20)(H,21,22)(H,11,14,15)(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLQCQNFLEGAHPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)Br)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BrN2O14P3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

547.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102212-99-7
Record name 5-Bromo-2'-deoxyuridine 5'-triphosphate sodium salt
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Q & A

A: BrdUTP is a thymidine analog, which means it is structurally similar to the natural DNA building block, deoxythymidine triphosphate (dTTP). During DNA replication, DNA polymerases can incorporate BrdUTP in place of dTTP. [, , , ]

A: Once incorporated, BrdUTP can be detected using antibodies specific to BrdU. These antibodies can be tagged with fluorescent dyes or enzymes, allowing for visualization and quantification of newly synthesized DNA. [, ]

A: While generally considered non-radioactive, BrdUTP incorporation can have some downstream effects. These include potential alterations in DNA structure, replication fidelity, and gene expression. [, , ] One study showed that BrdUTP incorporation can lead to increased sensitivity to UV light, leading to DNA strand breaks. [] This property is utilized in techniques like selective DNA strand break induction by photolysis (SBIP) for studying DNA replication.

ANone: The molecular formula of BrdUTP is C9H13BrN3O14P3Na3. The molecular weight is 608.0 g/mol. Spectroscopic data is not explicitly provided in the research papers.

A: BrdUTP is commonly used to identify cells in the S phase of the cell cycle, which is when DNA replication occurs. By incorporating BrdUTP into newly synthesized DNA, researchers can specifically label and quantify proliferating cells. [, , ]

A: While not a direct marker of apoptosis, BrdUTP can be used in conjunction with other techniques like TUNEL (terminal deoxynucleotidyl transferase dUTP nick end labeling) to label DNA strand breaks. [, ] This allows for the simultaneous detection of apoptotic cells and cells undergoing DNA replication in the same sample.

A: BrdUTP can be incorporated into DNA probes for in situ hybridization experiments. [] The incorporated BrdU can then be detected using specific antibodies, enabling the visualization and localization of specific DNA or RNA sequences within cells or tissues.

A: Yes, BrdUTP incorporation can be used to assess DNA repair synthesis in cells treated with DNA damaging agents. [] By measuring the amount of BrdU incorporated into DNA after damage, researchers can evaluate the efficiency of DNA repair mechanisms.

ANone: The provided research papers do not cover computational chemistry or modeling aspects of BrdUTP.

A: The bromine atom in BrdUTP provides a unique epitope that antibodies can specifically recognize. [] This allows for the selective detection of BrdU-labeled DNA even in the presence of unlabeled DNA.

ANone: The provided research papers primarily focus on the scientific applications of BrdUTP and do not delve into SHE regulations specifically.

A: BrdUTP is frequently used in cell-based assays to label newly synthesized DNA in living cells. [, ] This allows for the study of cell cycle progression, cell proliferation rates, and the effects of various treatments on DNA replication.

A: BrdUTP has been used in various animal models, including mice, rats, and hamsters, to study cell proliferation and tissue regeneration in vivo. [, , ] For example, BrdUTP labeling has been employed to investigate neurogenesis in the hippocampus of mice following brain injury.

A: Research has shown that cells can develop resistance to BrdUTP, often through alterations in thymidine kinase (TK) activity, the enzyme responsible for phosphorylating BrdU to BrdUTP. [] Some studies have selected for BrdU-resistant cell lines by gradually increasing the BrdU concentration in the culture medium. These resistant lines often exhibit reduced TK activity or mutations in the TK gene, rendering them less sensitive to the cytotoxic effects of BrdU.

ANone: The provided papers do not focus on the toxicological data of BrdUTP.

ANone: Drug delivery and targeting strategies are not discussed in the provided research papers.

A: The use of BrdUTP as a biomarker for cell proliferation has been explored in various contexts. [, , ] For instance, BrdUTP labeling has been used to assess the efficacy of anti-cancer treatments by monitoring the reduction in tumor cell proliferation.

ANone: Several methods are available to detect and quantify BrdU incorporation:

    ANone: The provided research papers do not cover the environmental impact of BrdUTP.

    ANone: The research papers provided do not delve into the dissolution and solubility of BrdUTP in various media.

    ANone: Analytical method validation for BrdUTP is not discussed in detail within the provided research papers.

    ANone: The research papers provided do not include specific information about quality control and assurance for BrdUTP.

    ANone: The provided research papers do not address the immunogenicity of BrdUTP.

    ANone: The research papers do not provide information on BrdUTP interactions with drug transporters.

    ANone: The research papers provided do not discuss BrdUTP's impact on drug-metabolizing enzymes.

    ANone: The research papers primarily focus on BrdUTP's application in studying biological processes and do not delve into its biocompatibility or biodegradability.

    A: Yes, alternatives to BrdUTP for labeling DNA include:* [3H]Thymidine: A radioactive precursor that incorporates into DNA, but requires handling precautions due to radioactivity. []* EdU (5-Ethynyl-2'-deoxyuridine): A thymidine analog detected by click chemistry, offering faster and simpler detection compared to BrdU.

    ANone: The research papers provided do not discuss recycling and waste management strategies for BrdUTP.

    A: The research highlights the importance of appropriate research infrastructure and resources, such as:* Access to cell culture facilities: For in vitro experiments using BrdUTP to label DNA in cultured cells. [, , ]* Microscopy and Imaging equipment: To visualize and analyze BrdU-labeled cells and tissues. [, , ]* Flow cytometry: For high-throughput analysis of BrdU incorporation in cell populations. [, , ]* Molecular biology techniques: Such as PCR and DNA sequencing, for analyzing BrdU-labeled DNA. [, ]

    ANone: The research papers provided do not delve into the historical context and milestones of BrdUTP.

    A: The research highlights the interdisciplinary nature of BrdUTP applications, spanning fields like:* Molecular Biology: Studying DNA replication, repair, and transcription. [, , ]* Cell Biology: Investigating cell cycle progression, proliferation, and apoptosis. [, , ]* Developmental Biology: Tracking cell lineage and fate mapping during development. [, ]* Neuroscience: Analyzing neurogenesis and neuronal proliferation in the brain. [, ]

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